Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate” is a chemical compound with the molecular formula C11H12O4 . It has an average mass of 208.211 Da and a monoisotopic mass of 208.073563 Da .
Synthesis Analysis
In a study, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide involved chemical modifications, including analogue synthesis and scaffold hopping . The synthesis of a related compound, Methyl 2,3-dihydroxybenzoate, involved a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, to which concentrated sulfuric acid (0.3 mL) was added at 5 °C. The reaction mixture was refluxed for 12 h, cooled to room temperature, and concentrated under vacuum .Molecular Structure Analysis
The molecular structure of “Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate” is represented by the SMILES string O=C(OCC)C1=CC=C2OCCOC2=C1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate” include a molecular weight of 208.21 . The InChI key is LIQWCKWRILLHAQ-UHFFFAOYSA-N .Scientific Research Applications
Optical Characterization in Photodiode Applications
Ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate, a related compound, has been synthesized and utilized in the fabrication of organic photodiodes. The compound's unique optical response and remarkable behavior make it suitable for designing and manufacturing nanostructured films for photodiode applications (Elkanzi et al., 2020).
Synthesis and Antimicrobial Evaluation
A study focused on the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which are structurally related to the compound . These analogues exhibited significant antimicrobial activity, demonstrating the potential of such compounds in developing new antimicrobial agents (Spoorthy et al., 2021).
Development of Multifunctionalized Benzofuran Compounds
In the realm of organic synthesis, the efficient fabrication of multifunctionalized benzofuran compounds is a notable application. A study describes a strategy for synthesizing benzofuran-4(5H)-ones, which are structurally related to the queried compound. These compounds have potential applications in various fields of chemistry due to their diverse functional groups (Ma et al., 2014).
Synthesis of Dihydrobenzofurans and Benzofurans
Another application involves the synthesis of dihydrobenzofurans and benzofurans from arynes. This method demonstrates the versatility and utility of related compounds in organic synthesis, particularly in the formation of complex structures like benzofurans (Yoshioka et al., 2013).
Anticancer Activity of Heterocycles
Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a structurally related compound, has been used as a building block for new heterocycles with potent anticancer activity against colon cancer cell lines. This indicates the potential of similar compounds in the development of new anticancer drugs (Abdel-Motaal et al., 2020).
properties
IUPAC Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-2-24-20(23)18-17(12-7-3-4-8-13(12)27-18)21-19(22)16-11-25-14-9-5-6-10-15(14)26-16/h3-10,16H,2,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMHJMYDVIQXOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.